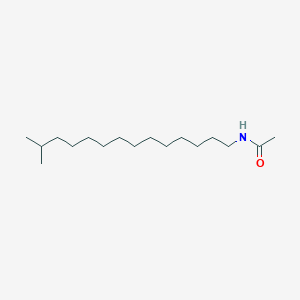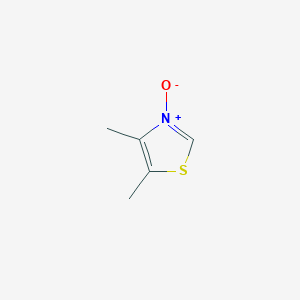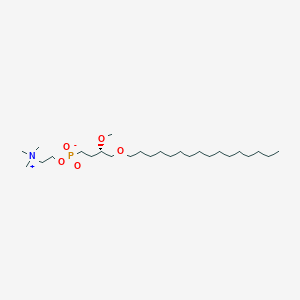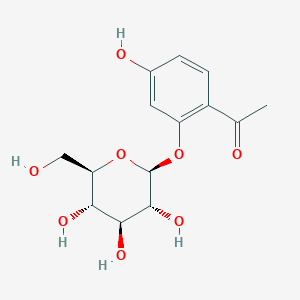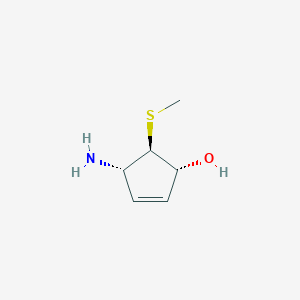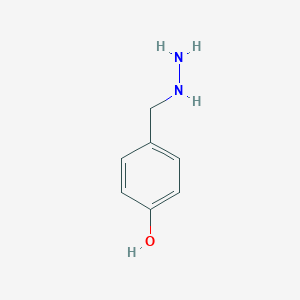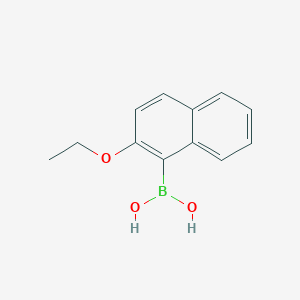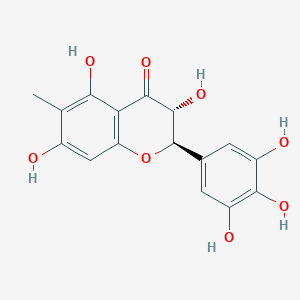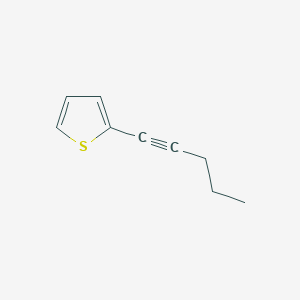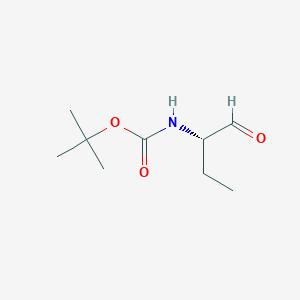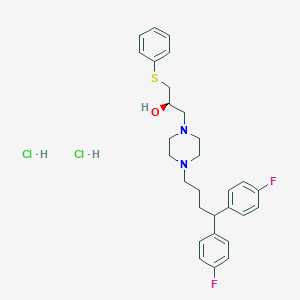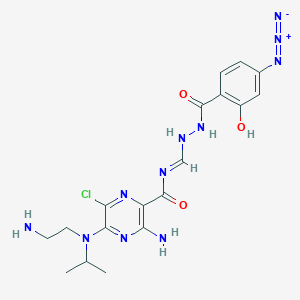
5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) is a chemical compound that has gained significant attention in scientific research in recent years. It is a derivative of amiloride, a potassium-sparing diuretic that is commonly used to treat hypertension and congestive heart failure. This derivative has been synthesized to study its potential applications in various scientific fields.
Scientific Research Applications
The compound has been used in various scientific research applications, including the study of ion channels, transporters, and receptors. It has been shown to inhibit the activity of the Na+/H+ exchanger isoform 1 (NHE1), which is involved in the regulation of intracellular pH and cell volume. This inhibition has been studied in the context of cancer research, as NHE1 is overexpressed in many cancer cells and contributes to their survival and growth. The compound has also been used in the study of the renin-angiotensin-aldosterone system (RAAS), which is involved in the regulation of blood pressure and fluid balance.
Mechanism Of Action
The mechanism of action of 5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) involves the inhibition of NHE1 activity. NHE1 is a membrane protein that exchanges extracellular Na+ for intracellular H+ and plays a crucial role in the regulation of intracellular pH and cell volume. The compound binds to the extracellular domain of NHE1 and blocks its activity, leading to a decrease in intracellular pH and cell volume.
Biochemical And Physiological Effects
The compound has been shown to have various biochemical and physiological effects. Inhibition of NHE1 activity by the compound results in a decrease in intracellular pH and cell volume, which can lead to cell death. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, the compound has been shown to decrease blood pressure by inhibiting the RAAS.
Advantages And Limitations For Lab Experiments
The compound has several advantages for lab experiments, including its specificity for NHE1 and its ability to inhibit cell migration and invasion. However, its limitations include its potential toxicity and the need for further research to determine its optimal concentration for specific experiments.
Future Directions
There are several future directions for the study of 5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide). These include further investigation of its potential applications in cancer research, the development of more potent derivatives, and the study of its effects on other ion channels, transporters, and receptors. Additionally, the compound could be used in the development of new drugs for the treatment of hypertension and congestive heart failure.
Conclusion:
In conclusion, 5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) is a chemical compound that has significant potential for scientific research. Its specificity for NHE1 and its ability to inhibit cell migration and invasion make it a valuable tool for the study of cancer and other diseases. Further research is needed to determine its optimal concentration for specific experiments and to explore its potential applications in other scientific fields.
Synthesis Methods
The synthesis of 5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) involves the reaction of amiloride with 4''-azidosalicylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) at room temperature. The reaction produces the amide bond between the two compounds, resulting in the formation of the derivative.
properties
CAS RN |
144176-48-7 |
|---|---|
Product Name |
5-(N-2'-Aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) |
Molecular Formula |
C18H22ClN11O3 |
Molecular Weight |
475.9 g/mol |
IUPAC Name |
3-amino-5-[2-aminoethyl(propan-2-yl)amino]-N-[(E)-[(4-azido-2-hydroxybenzoyl)hydrazinylidene]methyl]-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C18H22ClN11O3/c1-9(2)30(6-5-20)16-14(19)25-13(15(21)26-16)18(33)23-8-24-28-17(32)11-4-3-10(27-29-22)7-12(11)31/h3-4,7-9,31H,5-6,20H2,1-2H3,(H2,21,26)(H,28,32)(H,23,24,33) |
InChI Key |
PSGDLBVKPATNTL-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)/N=C\NNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N |
SMILES |
CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)NC=NNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N |
Canonical SMILES |
CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)N=CNNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N |
synonyms |
5-(N-2'-aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



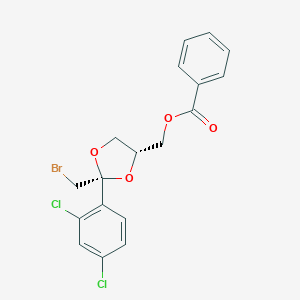
![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)
